4-Methoxy-1-methylpyridin-2(1H)-one
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes the study of properties such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : The synthesis of derivatives of 4-Methoxy-1-methylpyridin-2(1H)-one, such as 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, has been explored. These compounds exhibit stable crystal structures and properties like blue fluorescence (Bai Linsha, 2015).
Flexible Strategy for Derivative Synthesis : 3,5-Dihalogeno-4-methoxy-N-methylpyridin-2(1H)-ones have been utilized in Suzuki coupling reactions, leading to differentially disubstituted pyridones. This method is significant for developing bioactive natural products (Conreaux et al., 2007).
Metal/Organo Relay Catalysis : Methyl 4-aminopyrrole-2-carboxylates, derived from 5-methoxyisoxazoles and pyridinium ylides using a relay catalytic process, demonstrate the potential for novel synthetic applications (Galenko et al., 2015).
Structural and Molecular Studies
Crystal Structure Analysis : Studies on ionic 4-amino-1-methylpyridinium benzenesulfonate salts reveal noncentrosymmetric structures. These studies are crucial for understanding the molecular properties and potential applications in nonlinear optics (Anwar et al., 2000).
NMR Studies on Derivatives : NMR studies have revealed interesting structural dynamics in derivatives of 4-Methoxy-1-methylpyridin-2(1H)-one, such as carbamoyl group migration in pyrazole derivatives (Pathirana et al., 2013).
Potential Applications in Medicine and Biology
Antiviral Activity : Derivatives of 4-Methoxy-1-methylpyridin-2(1H)-one have shown potent and selective inhibition of HIV-1 reverse transcriptase, indicating potential applications in antiviral therapies (Dollé et al., 2000).
Anticancer Properties : Compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, related to 4-Methoxy-1-methylpyridin-2(1H)-one, have shown significant antiproliferative activity against tumor cells, indicating their potential as anticancer agents (Cui et al., 2017).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible improvements in synthesis methods.
Please note that the availability of this information can vary depending on the compound. For a specific compound like “4-Methoxy-1-methylpyridin-2(1H)-one”, you may need to consult specialized databases or scientific literature. If you have access to them, databases like PubChem, ChemSpider, and the Cambridge Structural Database can be very helpful. Additionally, scientific literature databases like PubMed and Web of Science can provide articles related to your compound. Please make sure to handle all chemicals safely and ethically.
properties
IUPAC Name |
4-methoxy-1-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-3-6(10-2)5-7(8)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWLNNONMGZYNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325381 | |
Record name | 4-methoxy-N-methylpyridone-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methylpyridin-2(1H)-one | |
CAS RN |
41759-19-7 | |
Record name | NSC409911 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methoxy-N-methylpyridone-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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